molecular formula C9H14N4O2 B2563514 Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide CAS No. 1989637-95-7

Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide

Cat. No.: B2563514
CAS No.: 1989637-95-7
M. Wt: 210.237
InChI Key: RVMOXLZYHQAOID-HTQZYQBOSA-N
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Description

Research Applications and Value Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide is a chiral compound integrating pyrazole and carbohydrazide pharmacophores within an oxolane (tetrahydrofuran) scaffold. This molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. The stereochemistry is defined as racemic (rac) with (2r,3r) relative configuration. Mechanistic Insights and Biological Activity Compounds featuring the pyrazole-carbohydrazide motif demonstrate diverse biological activities relevant to pharmaceutical development . The carbohydrazide functional group is a recognized pharmacophore present in several classes of biologically active molecules and serves as a versatile synthetic intermediate for constructing various heterocyclic systems . Pyrazole derivatives incorporating this moiety have been investigated for multiple therapeutic applications, exhibiting potent antitumor, anticonvulsant, antimicrobial, and anti-inflammatory activities in preclinical research . The oxolane (tetrahydrofuran) ring contributes stereochemical complexity and influences the compound's overall physiochemical properties. Usage and Handling This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should not be used in humans, animals, or household products. Researchers should consult relevant safety data sheets prior to use and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c10-12-9(14)8-7(2-5-15-8)6-13-4-1-3-11-13/h1,3-4,7-8H,2,5-6,10H2,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMOXLZYHQAOID-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CC=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with an appropriate electrophilic intermediate.

    Attachment of the Carbohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbohydrazide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole moiety or the oxolane ring, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that Rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, including breast (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells. The compound's efficacy was assessed using the MTT assay, revealing a dose-dependent inhibition of cell growth across multiple lines .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. In vitro evaluations against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that it possesses substantial antibacterial properties. The disc diffusion method was employed to assess its effectiveness compared to standard antibiotics, yielding favorable results .

Case Study 1: Anticancer Evaluation

A study conducted by Silva et al. (2020) focused on the anticancer evaluation of this compound against a panel of tumor cell lines. The findings indicated that the compound selectively inhibited cancer cell proliferation at low concentrations, suggesting its potential as a lead compound in drug development for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another research effort by Prabhakar et al. (2024), the antimicrobial efficacy of this compound was tested against several pathogenic strains. The results demonstrated that it exhibited potent activity against both gram-positive and gram-negative bacteria, positioning it as a candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations

The target compound’s pyrazole-methyl group distinguishes it from closely related structures:

  • This derivative is commercially available (25 mg: €331) and may exhibit increased hydrophilicity due to the ether group .
  • rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride: Substitutes pyrazole with imidazole, introducing an additional nitrogen atom.

Functional Group Differences

  • rac-(2R,3R)-3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride (CAS: 1969287-77-1) : The carboxylic acid derivative of the target compound, likely offering distinct reactivity (e.g., esterification vs. acylhydrazide formation) and solubility profiles due to the ionizable hydrochloride group .

Physicochemical and Functional Properties

Compound Name Substituent Functional Group Key Properties Source
Target Compound 1H-Pyrazol-1-yl-methyl Carbohydrazide Likely moderate solubility; chiral centers enable stereoselective applications
rac-(2R,3R)-3-(Methoxymethyl) analog Methoxymethyl Carbohydrazide Increased hydrophilicity; €331/25 mg
Imidazole-substituted derivative 1H-Imidazol-1-yl-methyl Carboxylic acid HCl Enhanced solubility; metal-binding capacity

Biological Activity

Rac-(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 2059917-62-1

Biological Activities

This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities. These include:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. Studies indicate that modifications in the pyrazole ring can enhance antimicrobial potency .
  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. The specific activity of this compound in this area requires further investigation but aligns with the general trend observed in related compounds .
  • Neuroprotective Properties : Recent studies have indicated that certain pyrazole derivatives may offer neuroprotective effects, which could be beneficial in neurodegenerative disorders .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act by inhibiting specific enzymes involved in inflammatory processes or cell proliferation.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors, influencing signaling pathways related to inflammation and tumor growth.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study on Anti-inflammatory Properties

Another research project focused on the anti-inflammatory properties of pyrazole derivatives. The study found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500150
IL-630080

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of Rac-(2r,3r)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide?

Methodological Answer:
Key steps include:

  • Condensation Reactions : Use ethanol as a solvent with reflux (5–6 hours) for coupling hydrazide intermediates with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) in the presence of piperidine as a catalyst .
  • Purification : Recrystallize products from ethanol or dioxane to improve purity .
  • Monitoring : Track reaction progress via TLC or HPLC to optimize reaction time and minimize side products .

Basic: How should researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers and confirm the racemic mixture .
  • Structural Analysis :
    • NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and oxolane carbons (δ 60–80 ppm in 13C^{13}\text{C} NMR) .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line viability (e.g., using Mosmann’s MTT assay ) and compound purity (HPLC ≥95%) .
  • Mechanistic Profiling : Compare activity against structurally related pyrazole derivatives (e.g., 5-methyl-1H-pyrazol-3-yl analogs) to isolate structure-activity relationships .
  • Statistical Analysis : Apply multivariate regression to account for variables like solvent polarity or incubation time .

Advanced: What methodologies are suitable for studying the stereochemical impact on biological activity?

Methodological Answer:

  • Enantiomer Separation : Use preparative chiral chromatography (e.g., amylose-based columns) to isolate individual stereoisomers .
  • In Vitro Testing : Compare IC50_{50} values of resolved enantiomers in target assays (e.g., enzyme inhibition) .
  • Molecular Docking : Model interactions between enantiomers and protein targets (e.g., using AutoDock Vina) to predict binding affinity differences .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Wear PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods during synthesis to avoid exposure to volatile intermediates (e.g., benzoyl chloride) .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers design experiments to identify metabolic pathways or degradation products?

Methodological Answer:

  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS for oxidation or hydrolysis products .
  • Stability Studies : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) and monitor via HPLC for impurities like hydrazine derivatives .

Basic: What are common synthetic impurities, and how are they detected?

Methodological Answer:

  • Byproducts : Look for unreacted 2-oxo-2H-chromene-3-carbohydrazide or oxadiazole intermediates .
  • Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Solubility Enhancement : Simulate co-crystallization with cyclodextrins or PEG derivatives using molecular dynamics software (e.g., GROMACS) .

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